molecular formula C21H23N3O4S B2668682 Ethyl 2-(allylthio)-5-(4-methoxyphenyl)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate CAS No. 946206-96-8

Ethyl 2-(allylthio)-5-(4-methoxyphenyl)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate

Cat. No.: B2668682
CAS No.: 946206-96-8
M. Wt: 413.49
InChI Key: XTDZUUNSUKKTKK-UHFFFAOYSA-N
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Description

Ethyl 2-(allylthio)-5-(4-methoxyphenyl)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate is a polycyclic heterocyclic compound featuring a tetrahydropyrido[2,3-d]pyrimidine core. This scaffold is characterized by a fused pyridine-pyrimidine system with partial saturation at the 3,4,5,8 positions. Key structural elements include:

  • Substituents: An allylthio (-S-CH₂-CH=CH₂) group at position 2, a 4-methoxyphenyl moiety at position 5, and a methyl group at position 5. The 6-position is esterified with an ethyl carboxylate group.

The tetrahydropyrido[2,3-d]pyrimidine system is structurally related to pyrimidine-based pharmaceuticals, such as non-nucleoside reverse transcriptase inhibitors (NNRTIs) and CCR4 antagonists, due to its ability to engage in hydrogen bonding and π-stacking interactions .

Properties

IUPAC Name

ethyl 5-(4-methoxyphenyl)-7-methyl-4-oxo-2-prop-2-enylsulfanyl-5,8-dihydro-3H-pyrido[2,3-d]pyrimidine-6-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O4S/c1-5-11-29-21-23-18-17(19(25)24-21)16(13-7-9-14(27-4)10-8-13)15(12(3)22-18)20(26)28-6-2/h5,7-10,16H,1,6,11H2,2-4H3,(H2,22,23,24,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTDZUUNSUKKTKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC2=C(C1C3=CC=C(C=C3)OC)C(=O)NC(=N2)SCC=C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(allylthio)-5-(4-methoxyphenyl)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate typically involves multi-step organic reactions. One common method is the condensation of appropriate starting materials, such as 4-methoxybenzaldehyde, ethyl acetoacetate, allylthiol, and guanidine. The process generally follows these steps:

  • Condensation Reaction: : The initial step involves the condensation of 4-methoxybenzaldehyde and ethyl acetoacetate in the presence of a base such as sodium ethoxide.

  • Cyclization: : The resulting intermediate undergoes cyclization with guanidine under controlled temperature and pH conditions to form the pyrido[2,3-d]pyrimidine core.

  • Allylation: : Allylthiol is introduced in the presence of a suitable catalyst to attach the allylthio group to the core structure.

  • Esterification: : Finally, esterification is carried out to introduce the ethyl carboxylate group.

Industrial Production Methods

While the above steps are typically employed in laboratory-scale synthesis, industrial production methods may involve more optimized and scalable processes. These often include the use of advanced catalysts, automated reaction systems, and continuous flow chemistry to ensure high yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(allylthio)-5-(4-methoxyphenyl)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate can undergo several types of chemical reactions, including:

  • Oxidation: : This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, often resulting in the formation of sulfoxides or sulfones.

  • Reduction: : Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminium hydride, typically reducing the carbonyl groups.

  • Substitution: : Various nucleophilic or electrophilic substitution reactions can occur, allowing for the modification of functional groups within the molecule.

Common Reagents and Conditions

  • Oxidizing Agents: : Potassium permanganate, chromium trioxide.

  • Reducing Agents: : Sodium borohydride, lithium aluminium hydride.

  • Catalysts: : Palladium on carbon, platinum oxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields sulfoxides or sulfones, while reduction leads to the formation of alcohols or amines.

Scientific Research Applications

Ethyl 2-(allylthio)-5-(4-methoxyphenyl)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate has garnered attention in various fields of scientific research:

Chemistry

  • Catalysis: : Used as a ligand in catalysis for various organic transformations.

  • Material Science: : Employed in the synthesis of advanced materials with specific electronic properties.

Biology

  • Enzyme Inhibition: : Acts as an inhibitor for certain enzymes, making it useful in biochemical assays.

  • Molecular Probes: : Utilized as a probe for studying cellular processes and signaling pathways.

Medicine

  • Pharmacology: : Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

  • Drug Development: : A candidate for the development of novel drugs targeting specific biological pathways.

Mechanism of Action

The mechanism of action of Ethyl 2-(allylthio)-5-(4-methoxyphenyl)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate involves interactions with molecular targets such as enzymes and receptors. Its effects are mediated through:

  • Binding to Active Sites: : Inhibiting the activity of enzymes by binding to their active sites.

  • Modulating Pathways: : Influencing cellular signaling pathways, leading to altered cellular responses.

Comparison with Similar Compounds

Comparison with Similar Compounds

The target compound shares structural similarities with several pyrimidine derivatives. A comparative analysis is presented below:

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Biological/Physical Properties References
Ethyl 2-(allylthio)-5-(4-methoxyphenyl)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate Tetrahydropyrido[2,3-d]pyrimidine 2-allylthio, 5-(4-methoxyphenyl), 7-methyl, 6-ethyl carboxylate Potential bioactivity inferred from NNRTI/CCR4 antagonist analogs; unconfirmed experimentally
Ethyl 5-(4-bromophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate Thiazolo[3,2-a]pyrimidine 5-(4-bromophenyl), 7-methyl, 6-ethyl carboxylate Exhibits π-halogen interactions in crystal packing; moderate synthetic yield (~70%)
Ethyl 7-methyl-5-phenyl-2-(2,4,6-trimethoxybenzylidene)-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate Thiazolo[3,2-a]pyrimidine 2-(2,4,6-trimethoxybenzylidene), 5-phenyl, 7-methyl Flattened boat conformation; dihedral angle of 80.94° between fused rings
Trisubstituted pyrimidine amides (e.g., Compound 6c) Pyrimidine 2,4,6-trisubstituted amide groups CCR4 antagonism (IC₅₀ = 0.064 μM); improved chemotaxis inhibition vs. controls
5,5-Disubstituted 2-thiobarbiturates (e.g., Buthalital) Barbituric acid 5,5-dialkyl groups N–H⋯O hydrogen-bonded chains; planar or puckered pyrimidine rings

Key Observations:

Core Structure Variations: The target compound’s tetrahydropyrido[2,3-d]pyrimidine core differs from thiazolo[3,2-a]pyrimidines (e.g., ) by replacing the thiazole ring with a partially saturated pyridine ring. Compared to barbiturates (), the tetrahydropyrido system lacks the cyclic urea motif but retains hydrogen-bonding capacity via the 4-oxo group.

Substituent Effects: The 4-methoxyphenyl group in the target compound may enhance electron-donating properties compared to bromophenyl () or phenyl () substituents, influencing solubility and receptor affinity.

Crystallographic Behavior :

  • Thiazolo[3,2-a]pyrimidines exhibit π-halogen interactions () and flattened boat conformations (), whereas the target compound’s puckering (if similar to ) could affect packing efficiency and stability .

Biological Activity: Trisubstituted pyrimidine amides () show nanomolar CCR4 antagonism, suggesting that the target compound’s ester and allylthio groups might be optimized for similar targets. However, direct evidence is lacking.

Research Findings and Implications

Synthetic Feasibility :

  • Multicomponent reactions (e.g., Biginelli condensation) using thiourea, 4-methoxybenzaldehyde, and ethyl acetoacetate are plausible for synthesizing the target compound, as demonstrated for analogs .

Conformational Analysis :

  • The tetrahydropyrido[2,3-d]pyrimidine core likely adopts a puckered conformation, as seen in related thiazolo derivatives (deviation of ~0.224 Å from planarity) . Cremer-Pople parameters () could quantify this puckering.

Hydrogen-Bonding Networks :

  • The 4-oxo and carboxylate groups may form C–H⋯O or N–H⋯O hydrogen bonds, analogous to patterns in barbiturates () and thiazolo derivatives .

Structure-Activity Relationship (SAR) :

  • Substitution at position 5 (e.g., 4-methoxyphenyl vs. 4-bromophenyl) could modulate electronic effects and bioactivity, as seen in CCR4 antagonists () and NNRTIs .

Biological Activity

Ethyl 2-(allylthio)-5-(4-methoxyphenyl)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Molecular Structure

  • Molecular Formula : C22H23N3O4S
  • Molecular Weight : 423.5 g/mol
  • IUPAC Name : this compound

Structural Representation

The compound features a tetrahydropyrido-pyrimidine core with various substituents including an allylthio group and a methoxyphenyl moiety. Its structure is critical for its biological activity.

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance:

  • Mechanism of Action : The compound may induce apoptosis in cancer cells through the modulation of various signaling pathways. It has been shown to inhibit proliferation in several cancer cell lines by interfering with cell cycle progression and inducing cell death mechanisms.

Antimicrobial Activity

Research has also highlighted the antimicrobial potential of this compound. In vitro studies demonstrate:

  • Inhibition of Bacterial Growth : this compound exhibits notable activity against various bacterial strains. The mechanism is believed to involve disruption of bacterial cell wall synthesis and function.

Antioxidant Effects

The compound has shown promise as an antioxidant:

  • Radical Scavenging Activity : It can scavenge free radicals effectively, which is crucial in preventing oxidative stress-related diseases. This property is particularly beneficial in neuroprotection and cardiovascular health.

Study 1: Anticancer Efficacy

A study conducted on a series of pyrimidine derivatives demonstrated that this compound exhibited IC50 values in the micromolar range against various cancer cell lines (e.g., MCF-7 and HeLa). The study concluded that the compound's structural features significantly contributed to its cytotoxicity .

Study 2: Antimicrobial Activity

In another investigation focusing on antimicrobial properties, the compound was tested against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against both strains. This suggests that the compound could serve as a lead structure for developing new antimicrobial agents .

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